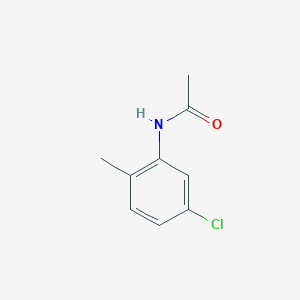

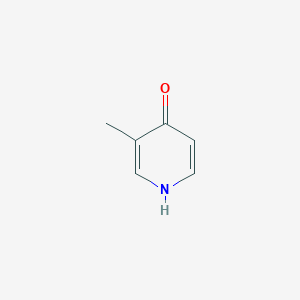

![molecular formula C10H6N4O2S B043074 4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole CAS No. 3575-05-1](/img/structure/B43074.png)

4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole and related compounds involves innovative methods, such as the iron-catalyzed coupling of 2-aminobenzothiazole, aldehydes with nitroalkane in air, resulting in a variety of substituted benzo[d]imidazo[2,1-b]thiazoles through a sequential aza-Henry reaction, intramolecular cyclization, and denitration (Balwe & Jeong, 2016). Another approach involves a one-pot metal-free procedure that allows for the synthesis of benzo[d]imidazo[2,1-b]thiazole analogues using benzene and pyridine substrates, showcasing the versatility in synthesizing these compounds (Zhang, Jia, & Ma, 2012).

Molecular Structure Analysis

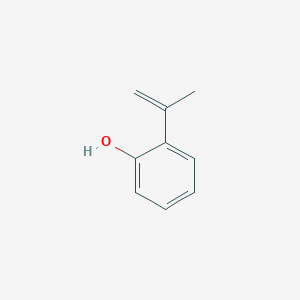

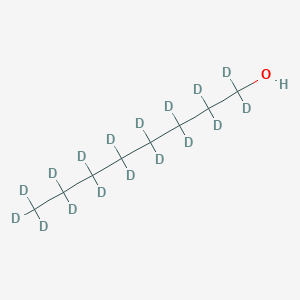

The molecular structure of 4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole is characterized by its unique combination of a benzo[d]imidazole ring fused with a thiazole ring, and substituted with a nitro group. This structure has been confirmed using various spectroscopic methods, including IR, NMR, and mass spectroscopy, which provide detailed insights into the arrangement of atoms and the electronic environment within the molecule (Akbari & Bakhte-ei, 2013).

Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including those with benzimidazole and thiazole components, show promising antitumor activities. Some compounds have advanced past preclinical testing stages, indicating their potential in cancer drug development. The synthesis of such compounds is not only significant for discovering new antitumor drugs but also for creating compounds with varied biological properties (Iradyan, Arsenyan, Stepanyan, & Iradyan, 2009).

Nitroimidazole Compounds in Medicinal Chemistry

Nitroimidazoles, characterized by the imidazole ring and nitro group, have a wide range of applications in medicinal chemistry. These compounds are extensively researched for their potential as drugs, artificial diagnostics, pathological probes, and more. Specifically, they have been utilized as anticancers, antimicrobials, antiparasites, etc., showcasing their versatility in clinical settings (Li et al., 2018).

Therapeutic Versatility of Imidazo[2,1-b]-thiazoles

Imidazo[2,1-b]thiazoles are recognized for their extensive pharmacological activities, contributing significantly to medicinal chemistry. The review of developments between 2000-2018 highlights the importance of these derivatives in designing new molecules with therapeutic potential, inspiring further research in this domain (Shareef et al., 2019).

Novel Thiazole Derivatives in Therapeutic Applications

The review of patents on thiazole derivatives from 2008 to 2012 illustrates the broad therapeutic applications of these compounds. Thiazoles have been identified for their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor properties, underscoring the scaffold's potential in pharmaceutical research (Leoni et al., 2014).

Antibacterial Activity of Thiazole Derivatives

Thiazole derivatives exhibit significant antibacterial activity against a variety of bacteria and pathogens. This review details the antibacterial properties of thiazoles, emphasizing their critical role in the pharmaceutical industry and ongoing efforts to design and synthesize biologically active thiazole derivatives (Mohanty et al., 2021).

Future Directions

properties

IUPAC Name |

4-(6-nitro-1H-benzimidazol-2-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4O2S/c15-14(16)6-1-2-7-8(3-6)13-10(12-7)9-4-17-5-11-9/h1-5H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEUFGNVMRMLRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C3=CSC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468559 |

Source

|

| Record name | 6-Nitro-2-(1,3-thiazol-4-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole | |

CAS RN |

3575-05-1 |

Source

|

| Record name | 6-Nitro-2-(1,3-thiazol-4-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B43005.png)